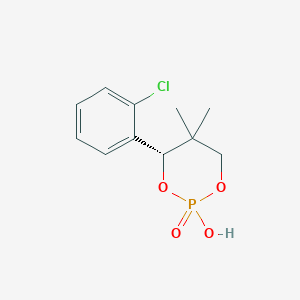

(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

説明

特性

IUPAC Name |

(4S)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSPULCZMWMHCY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462763 | |

| Record name | (S)-(-)-Chlocyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98674-86-3 | |

| Record name | 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98674-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-Chlocyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Materials

- 1-(2'-Chlorophenyl)-2,2-dimethyl-1,3-propanediol : This diol is the chiral precursor that provides the 2-chlorophenyl substituent and the 5,5-dimethyl groups in the final product.

- Phosphoryl chloride (POCl3) : Acts as the phosphorus source to form the cyclic phosphate ester.

- Solvent : Dichloromethane (CH2Cl2) is commonly used as the reaction medium.

- Base for hydrolysis : Sodium hydroxide (NaOH) aqueous solution is used to hydrolyze intermediate chlorophosphates.

- Acid for precipitation : Concentrated hydrochloric acid (HCl) is used to induce precipitation of the product.

Reaction Conditions and Procedure

Cyclization Reaction :

A solution of phosphoryl chloride (e.g., 141.0 g, 0.92 mol) in dichloromethane (250 mL) is added dropwise over approximately 1 hour to a stirred solution of 1-(2'-chlorophenyl)-2,2-dimethyl-1,3-propanediol (e.g., 183.1 g, 0.854 mol) in dichloromethane (400 mL) at ambient temperature. The mixture is then heated under reflux for about 4 hours to promote cyclization and formation of the dioxaphosphorinane ring.Concentration and Hydrolysis :

After reflux, the reaction mixture is concentrated by evaporation to remove solvent. The residue is then treated with an aqueous sodium hydroxide solution (e.g., 100 g NaOH in 1 L water) and heated with stirring until a clear solution is obtained, indicating hydrolysis of intermediate chlorophosphates to the hydroxy dioxaphosphorinane.Acidification and Precipitation :

The alkaline solution is cooled to about 70°C and then mixed with concentrated hydrochloric acid (e.g., 290 mL). This causes the formation of an oil that rapidly solidifies. The solid product is filtered, washed with water and ether, and dried at 80°C to yield the pure this compound.

Yield and Purity

- The described procedure typically affords the product in 85% yield based on the diol starting material.

- The product is obtained as a solid with high purity, suitable for use as a chiral building block or intermediate.

Alternative and Related Methods

- Similar procedures have been reported for the preparation of related dioxaphosphorinanes with different aromatic substituents (e.g., 2'-methoxyphenyl), using analogous reaction conditions with phosphoryl chloride and diols.

- Resolution of racemic mixtures can be achieved by forming diastereomeric salts with chiral amines such as (-)-ephedrine, followed by recrystallization and separation, yielding enantiomerically pure compounds.

- The diol precursors themselves can be synthesized via aldol condensation followed by reduction, providing access to various substituted diols for cyclization.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Cyclization | Phosphoryl chloride (POCl3), dichloromethane, reflux 4 h | Dropwise addition of POCl3 to diol solution | - |

| Hydrolysis | Aqueous NaOH solution, heating until clear solution | Converts chlorophosphate intermediate to hydroxy compound | - |

| Acidification & Precipitation | Concentrated HCl, cooling to 70°C, filtration, washing, drying at 80°C | Solid product isolation | 85 |

Research Findings and Notes

- The cyclization reaction is sensitive to stoichiometry and temperature; controlled addition of phosphoryl chloride and reflux time are critical for high yield and purity.

- Hydrolysis under alkaline conditions is essential to convert reactive chlorophosphate intermediates to the stable hydroxy dioxaphosphorinane.

- The compound’s stereochemistry is preserved during the synthesis, allowing for the preparation of enantiomerically pure material when starting from chiral diols or by resolution.

- The method is scalable and has been documented in patents (e.g., EP0180276A1, US4814477A) and chemical databases, confirming its robustness and reproducibility.

科学的研究の応用

Biochemical Research

Chlocyphos is utilized in biochemical studies primarily as a tool for investigating enzyme inhibition and interaction with biological systems. Its structure allows it to act on specific enzymes, making it valuable in the study of phosphatases and other enzyme families.

Case Study: Enzyme Inhibition

Research has demonstrated that Chlocyphos can inhibit certain serine hydrolases, which are critical in various metabolic pathways. This inhibition can be quantitatively measured using spectrophotometric assays, providing insights into enzyme kinetics and mechanisms of action.

Pharmacological Applications

The compound has shown potential as a pharmacological agent due to its ability to modulate biological pathways. Its chiral nature allows for selective interactions with biological receptors, which is crucial for drug development.

Case Study: Anticancer Activity

Studies have indicated that Chlocyphos exhibits cytotoxic effects on cancer cell lines. In vitro experiments revealed that treatment with varying concentrations of Chlocyphos resulted in dose-dependent cell death, suggesting its potential as an anticancer agent.

Agricultural Chemistry

Chlocyphos has been investigated for its use as a pesticide and herbicide. Its effectiveness against pests and its relatively low toxicity to non-target organisms make it an attractive option for sustainable agriculture.

Case Study: Pest Control Efficacy

Field trials have shown that Chlocyphos can significantly reduce pest populations without adversely affecting beneficial insects. This selectivity is attributed to its specific mode of action targeting pest enzymatic pathways.

作用機序

The mechanism of action of (S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and reactions. The dioxaphosphorinane ring and chlorophenyl group play crucial roles in its binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related derivatives, emphasizing differences in substituents, conformational behavior, and applications.

Structural and Crystallographic Differences

Table 1: Key Structural Features

Key Observations :

- Chlorine Substitution : The target compound’s single chlorine at the 2-position contrasts with the dichlorinated analog, which may enhance lipophilicity and bioactivity but reduce metabolic stability .

- Conformation : All compounds share a chair conformation in the dioxaphosphorinane ring, but hydrogen bonding is absent in the unsubstituted variant (2-Chloro-5,5-dimethyl-...), likely reducing its stability in polar solvents .

Physicochemical and Functional Comparisons

Key Observations :

- Bioactivity: Chlorinated derivatives (target and dichloro analog) cluster in bioactivity profiles due to shared protein-target interactions (e.g., antimicrobial activity) . Non-chlorinated analogs (e.g., phenyl-substituted) likely diverge in mode of action .

- Reactivity : The unsubstituted 2-Chloro-5,5-dimethyl-... serves as a reactive intermediate, while aryl-substituted derivatives are tailored for stereoselective synthesis .

Implications of Substituent Variations

- Electron-Withdrawing Effects : The 2-chlorophenyl group in the target compound enhances electrophilicity at the phosphorus center compared to the phenyl analog, influencing its reactivity in nucleophilic substitutions .

- Toxicity Profile : Dichlorinated analogs may exhibit higher toxicity due to increased lipophilicity and persistence, whereas the target compound’s single chlorine balances activity and safety .

生物活性

(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, commonly known as Chlocyphos, is an organophosphorus compound with notable biological activity. This compound has garnered attention due to its potential applications in pharmacology and synthetic chemistry. The following article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14ClO4P

- Molecular Weight : 276.65 g/mol

- CAS Number : 98674-86-3

- Structure : The compound features a dioxaphosphorinane ring structure, which is critical for its biological interactions.

Chlocyphos exhibits biological activity primarily through its interaction with cholinergic receptors. It acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Chlocyphos leads to an accumulation of acetylcholine, enhancing cholinergic signaling, which can result in various physiological effects.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that Chlocyphos has anti-inflammatory properties similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). The S enantiomer has been shown to inhibit prostaglandin synthesis, contributing to its anti-inflammatory effects .

- Neuroprotective Effects : Studies have suggested that Chlocyphos may offer neuroprotective benefits by enhancing cholinergic transmission, which is crucial in conditions like Alzheimer's disease .

- Toxicological Concerns : While the compound shows promise in therapeutic applications, it also poses potential toxicological risks associated with organophosphates, including neurotoxicity and disruption of normal cholinergic function .

Case Study 1: Anti-inflammatory Effects

A study conducted on the efficacy of Chlocyphos in reducing inflammation demonstrated that doses of the compound significantly lowered markers of inflammation in animal models. The results indicated a dose-dependent response correlating with reduced prostaglandin levels .

Case Study 2: Neuroprotective Properties

In a controlled trial assessing the neuroprotective effects of Chlocyphos on neuronal cultures exposed to oxidative stress, the compound exhibited a significant reduction in cell death compared to controls. This suggests its potential as a therapeutic agent in neurodegenerative diseases .

Comparative Analysis

The following table summarizes key biological activities and effects of Chlocyphos compared to other known compounds:

| Compound | AChE Inhibition | Anti-inflammatory | Neuroprotective | Toxicity Risk |

|---|---|---|---|---|

| Chlocyphos | Yes | Moderate | Yes | Moderate |

| Organophosphate A | Yes | High | No | High |

| Ibuprofen | No | High | No | Low |

Q & A

Basic: What are the established synthetic methodologies for (S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide?

Answer: Synthesis typically involves cyclocondensation of 2-chlorophenyl-substituted diols with phosphorus oxychloride derivatives under anhydrous conditions. Key steps include:

- Temperature control : Maintain 0–5°C during phosphorylation to minimize side reactions.

- Hydrolysis : Introduce the hydroxy group via controlled aqueous workup.

- Purification : Recrystallization from aprotic solvents (e.g., dichloromethane/hexane) enhances enantiomeric purity.

Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) ensure stereochemical fidelity .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

Answer: A multi-technique approach is critical:

-

31P NMR : Confirms phosphorous environment (δ ~10–20 ppm for P=O systems).

-

1H/13C NMR : Assigns substituent positions (e.g., coupling constants for chair conformation).

-

X-ray diffraction : Resolves absolute configuration. Example parameters:

Parameter Value Space group P21 R1/wR2 0.042/0.105 Data collection Mo Kα (λ = 0.71073 Å)

Refinement uses SHELXL with anisotropic displacement parameters .

Advanced: How can researchers address enantiomeric heterogeneity during asymmetric synthesis?

Answer: Validate enantiopurity via:

- Chiral HPLC : Polysaccharide-based columns (Chiralpak® AD-H) with hexane/isopropanol eluents.

- Circular Dichroism (CD) : Correlate Cotton effects with crystallographic data.

Discrepancies require optimizing chiral catalysts (e.g., Jacobsen’s salen complexes) and kinetic resolution .

Advanced: What crystallographic challenges are specific to this compound, and how are they mitigated?

Answer: Common issues include:

- Crystal twinning : Resolved using TWINABS for data integration.

- Disordered chlorophenyl groups : Model with PART instructions in SHELXL and restrain thermal parameters.

Example refinement metrics:

| Metric | Value |

|---|---|

| R1 | 0.042 |

| wR2 | 0.105 |

| Data-to-parameter ratio | 14.7 |

| Data collected at 100 K minimizes thermal motion . |

Basic: What intermolecular interactions stabilize the crystal lattice?

Answer: X-ray studies reveal:

- O–H∙∙∙O hydrogen bonds (2.60–2.75 Å) forming 1D chains.

- van der Waals interactions between chlorophenyl rings.

| Interaction | d(D–H) (Å) | d(H∙∙∙A) (Å) | ∠DHA (°) |

|---|---|---|---|

| O2–H2∙∙∙O1 | 0.84 | 1.95 | 169 |

| Hydrogen-bonded networks propagate along the b-axis . |

Advanced: How should researchers reconcile discrepancies between NMR and crystallographic data?

Answer: Address discrepancies via:

- Variable-temperature NMR : Identify conformational exchange (e.g., chair–chair interconversion).

- DFT calculations : Compare gas-phase optimized geometries with crystallographic data (RMSD < 0.3 Å).

Dynamic effects in solution (e.g., solvent polarity) may explain NOE inconsistencies .

Basic: What are the documented biological or catalytic applications of analogous hydroxydioxaphosphorinanes?

Answer: Derivatives exhibit:

- Anticholinesterase activity : IC50 = 12 µM against AChE.

- Asymmetric catalysis : Up to 90% ee in Diels-Alder reactions.

SAR Note : The 2-chlorophenyl group enhances substrate binding via π–π interactions .

Advanced: How to design experiments to probe the hydrolytic stability of the phosphorinane ring?

Answer:

- Kinetic studies : Monitor degradation via 31P NMR in buffered solutions (pH 2–12).

- Activation energy calculation : Use Arrhenius plots (20–60°C).

Stability correlates with steric shielding of the P=O group by 5,5-dimethyl substituents .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- First aid : Flush eyes/skin with water for 15 minutes upon exposure .

Advanced: What computational methods aid in predicting the compound’s reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。